![molecular formula C9H10FNO4S B2632700 Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate CAS No. 1909317-48-1](/img/structure/B2632700.png)
Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate
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Overview
Description
“Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate” is a chemical compound with the molecular formula C9H10FNO4S. It has a molecular weight of 247.24 . This compound is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
“Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate” contains a total of 28 bonds, including 17 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis
“Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate” is a powder . It has a molecular weight of 247.24 . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point is not available .Scientific Research Applications
Electrochemical Applications
- The electrocatalytic hydrogenation of α-aryl acrylic acids, including 2-(2-fluoro-4-biphenyl) propenoic acid, has been studied using a nickel cathode. This process achieves hydrogenation without an external supply of pressurized H2 gas, producing aryl-2-propionic acids like flurbiprofen (Raju, Damodar, & Reddy, 2002).
Fluorination and Radiofluorination
- Electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride leads to mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate. This process is critical for efficient fluorination and has applications in synthesis and radiochemistry (Balandeh et al., 2017).
Chemical Structure and Bonding
- Studies on monofluorinated small molecules, including 2-amino-2-(2-fluorophenyl)acetic acid, provide insights into the structure and hydrogen bonding patterns in these compounds. Such information is vital for understanding molecular interactions and designing new molecules (Burns & Hagaman, 1993).
Difluorocarbene Reagent Applications
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate acts as a source of difluorocarbene under specific conditions, demonstrating comparable reactivity to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate. This reactivity is significant for chemical synthesis involving difluorocyclopropane products (Eusterwiemann, Martínez, & Dolbier, 2012).
Medicinal Chemistry Applications
- Oxazolyl sulfonyl fluorides, synthesized through a catalyzed annulation of methyl-2-diazo-2-(fluorosulfonyl)acetate with nitriles, have potential in medicinal chemistry, chemical biology, and drug discovery due to their functionalization and reactivity (Fang et al., 2020).
Safety and Hazards
The safety information for “Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate” indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-15-9(12)4-6-2-3-7(5-8(6)10)16(11,13)14/h2-3,5H,4H2,1H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZUHRCDWVGPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-fluoro-4-sulfamoylphenyl)acetate |
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